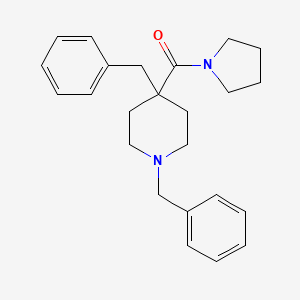![molecular formula C29H25NO B12579829 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde CAS No. 557084-59-0](/img/structure/B12579829.png)
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde is an organic compound with the molecular formula C21H19NO It is known for its unique structure, which includes a benzaldehyde group attached to a bis(4-methylphenyl)amino group through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde typically involves the reaction of 4-bromo-4’-methylbiphenyl with N,N-bis(4-methylphenyl)amine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzoic acid.
Reduction: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzyl alcohol.
Substitution: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)-2-nitrobenzaldehyde or 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)-2-bromobenzaldehyde.
Aplicaciones Científicas De Investigación
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its interaction with biological molecules can lead to changes in their structure and function, which is the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[Bis(4-methoxyphenyl)amino]benzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
4-(Di-p-tolylamino)benzaldehyde: Similar structure but without the ethenyl linkage.
4,4’-Bis(4-methylphenyl)aminobenzaldehyde: Similar structure but with additional methyl groups on the aromatic rings
Uniqueness
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde is unique due to its ethenyl linkage, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
557084-59-0 |
|---|---|
Fórmula molecular |
C29H25NO |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C29H25NO/c1-22-3-15-27(16-4-22)30(28-17-5-23(2)6-18-28)29-19-13-25(14-20-29)8-7-24-9-11-26(21-31)12-10-24/h3-21H,1-2H3 |
Clave InChI |
CHOBDERIBRVCMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


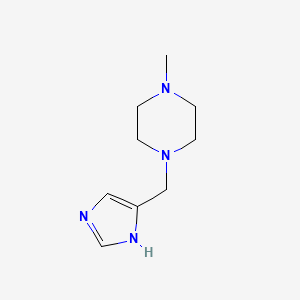
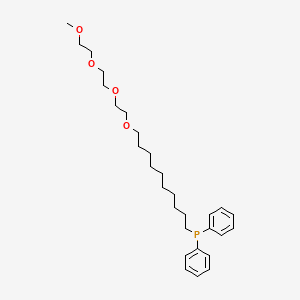

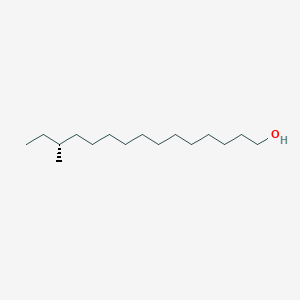
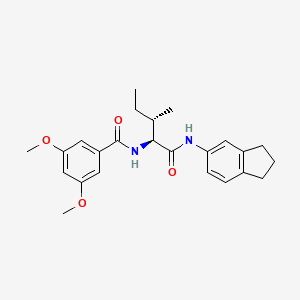
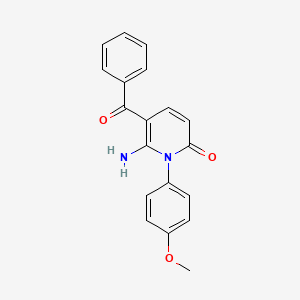

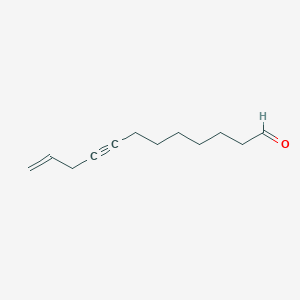
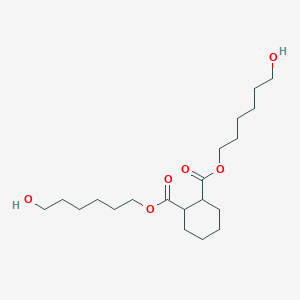
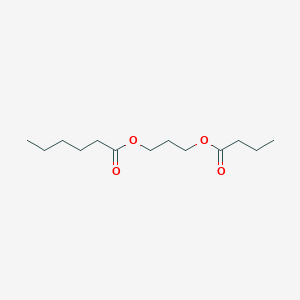
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
